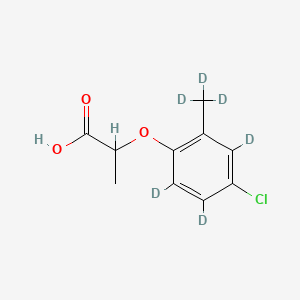
Mecoprop D6 (ring D3, methyl D3)
説明
Mecoprop D6 (ring D3, methyl D3) is a stable isotope-labelled compound . It is a reference material used in food and environmental analysis . The molecular formula of Mecoprop D6 is C10 2H6 H5 Cl O3 and its molecular weight is 220.68 .
Molecular Structure Analysis
The molecular structure of Mecoprop D6 (ring D3, methyl D3) is represented by the formula C10 2H6 H5 Cl O3 . Unfortunately, the specific structural details are not provided in the search results.Physical And Chemical Properties Analysis
Mecoprop D6 (ring D3, methyl D3) has a molecular weight of 220.68 . The search results do not provide further information on its physical and chemical properties.科学的研究の応用
Environmental Impact and Degradation
Mecoprop, a widely used herbicide, has been the subject of various environmental studies due to its persistence in groundwater and soil. Research has identified specific bacterial strains, such as Alcaligenes sp. CS1 and Ralstonia sp. CS2, capable of degrading mecoprop and other related herbicides. These strains harbor tfd-like genes, suggesting a genetic basis for the biodegradation process (Smejkal et al., 2001). Moreover, the environmental fate and attenuation of mecoprop in the subsurface, particularly in groundwater, have been extensively reviewed, highlighting its persistence and the critical role of biodegradation as a destructive attenuation mechanism (Buss et al., 2006).
Photocatalytic Decomposition
The photocatalytic decomposition of mecoprop, especially when dissolved in water and sensitized by TiO2, leads to complete mineralization. The degradation intermediates and pathways have been analyzed, providing insights into the reaction mechanisms and potential applications in water treatment processes (Topalov et al., 2000).
Treatment Technologies
Membrane bioreactor (MBR) technology has been evaluated for treating mecoprop, among other herbicides, in wastewater. The technology has shown high efficacy in reducing herbicide concentrations and improving water quality parameters, positioning MBR as an environmentally friendly and efficient method for treating toxic herbicides (Ghoshdastidar & Tong, 2013).
Microbial and Nutrient Influences
The impact of herbicide concentration and the addition of nutrients on the mineralization of mecoprop in various environmental samples has been studied. These studies reveal the influence of microbial communities and nutrient amendments on the degradation kinetics of herbicides, providing valuable information for environmental management and bioremediation strategies (de Lipthay et al., 2007).
特性
IUPAC Name |
2-[4-chloro-2,3,5-trideuterio-6-(trideuteriomethyl)phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/i1D3,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTGYJSOUMFZEP-YFNZQJCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC(C)C(=O)O)C([2H])([2H])[2H])[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mecoprop D6 (ring D3, methyl D3) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



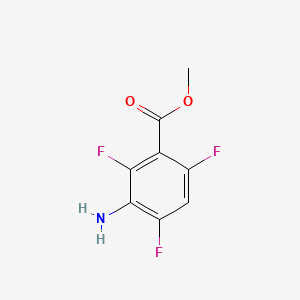

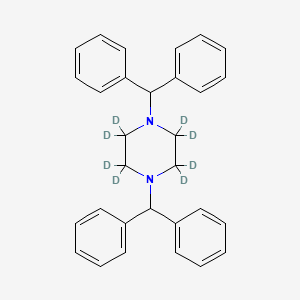
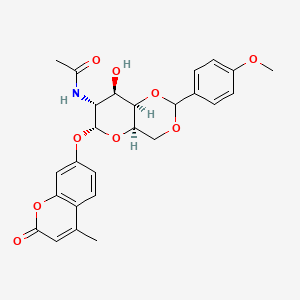
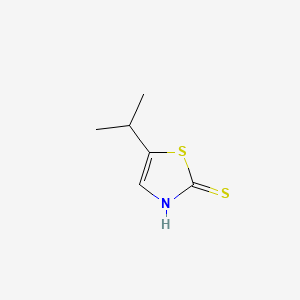
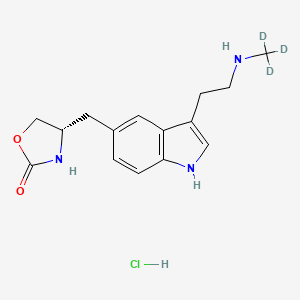
![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)
![(2R)-N-[2-(2-Ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine](/img/structure/B589769.png)
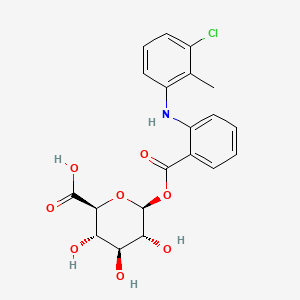

![4-{[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-4H-1,2,4-triazole](/img/structure/B589774.png)
![1H-[1,4]Oxazino[4,3-a]benzimidazol-3(4H)-one](/img/structure/B589775.png)